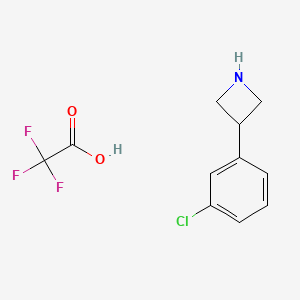
5-Bromo-1-cyclopropyl-6-methyl-4-oxopyridine-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the pyridine ring, the introduction of the various substituents, and the formation of the carboxylic acid group. Unfortunately, without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis.Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyridine ring, a planar, aromatic ring, would contribute to the compound’s stability. The electronegative nitrogen in the ring can participate in resonance, further stabilizing the molecule .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would be largely determined by its functional groups. For instance, the carboxylic acid group could participate in acid-base reactions, esterification reactions, and reduction reactions. The bromo group could be involved in nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For instance, the presence of the polar carboxylic acid group could enhance its solubility in water. The compound’s melting and boiling points, density, and other physical properties would depend on the strength of the intermolecular forces present .科学的研究の応用
Radical Cyclizations in Organic Synthesis
Radical cyclizations are a pivotal strategy in organic synthesis, allowing for the construction of carbo- and heterocyclic compounds, including natural products and therapeutically important materials. The regiochemistry of these cyclizations can be influenced by factors such as reaction temperature and the nature of the radical precursors' conformations. Specifically, the temperature-dependent preference between 4-exo-trig and 5-endo-trig cyclizations demonstrates the tunability of these reactions for synthesizing complex molecular architectures. Moreover, the introduction of specific functional groups can further control the cyclization pathway, showcasing the utility of radical cyclizations in synthesizing compounds with significant therapeutic potential (Ishibashi & Tamura, 2004).
Biocatalyst Inhibition by Carboxylic Acids
Carboxylic acids, such as 5-Bromo-1-cyclopropyl-6-methyl-4-oxopyridine-3-carboxylic acid, have shown to be inhibitory to microbes at concentrations below desired yield and titer in fermentative production processes. Understanding the impact of these acids on microbial cell membranes and internal pH is crucial for developing metabolic engineering strategies to enhance microbial robustness against such inhibitors. This insight is fundamental in optimizing the production of biorenewable chemicals and fuels, highlighting the importance of carboxylic acids in biotechnological applications (Jarboe, Royce, & Liu, 2013).
Antioxidant and Pharmacological Effects of Phenolic Acids
Phenolic acids, including derivatives of 5-Bromo-1-cyclopropyl-6-methyl-4-oxopyridine-3-carboxylic acid, possess a range of biological and pharmacological effects. Chlorogenic Acid (CGA), a phenolic acid, has demonstrated diverse therapeutic roles such as antioxidant, antibacterial, hepatoprotective, and anti-inflammatory activities among others. These properties suggest that modifications to the carboxylic acid structure, like those in 5-Bromo-1-cyclopropyl-6-methyl-4-oxopyridine-3-carboxylic acid, could yield compounds with significant health benefits and therapeutic applications (Naveed et al., 2018).
Safety And Hazards
特性
IUPAC Name |
5-bromo-1-cyclopropyl-6-methyl-4-oxopyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrNO3/c1-5-8(11)9(13)7(10(14)15)4-12(5)6-2-3-6/h4,6H,2-3H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZTMMQOZSYPHIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C(=CN1C2CC2)C(=O)O)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-1-cyclopropyl-6-methyl-4-oxopyridine-3-carboxylic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

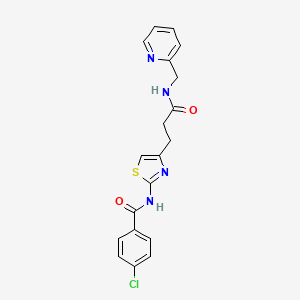

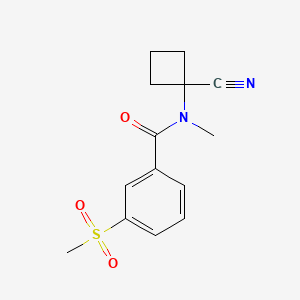
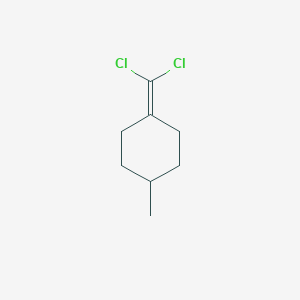
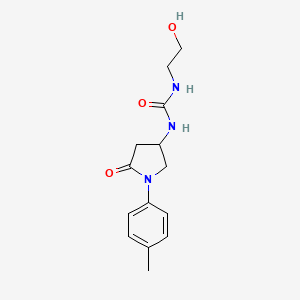
![N-[(2-Methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]-2-phenylbutanamide](/img/structure/B2698200.png)
![N-(1-cyanocycloheptyl)-2-[2-(diethylaminomethyl)anilino]acetamide](/img/structure/B2698201.png)

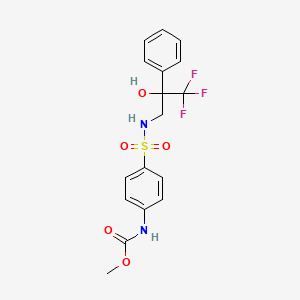

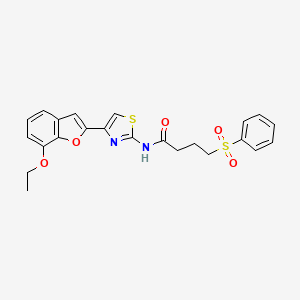
![(2E,3E)-1-(furan-2-yl)-3-hydrazinylidene-2-[2-(3-methylphenyl)hydrazin-1-ylidene]propan-1-one](/img/structure/B2698208.png)
![1,4-Dioxaspiro[4.6]undecan-7-ylmethanamine](/img/structure/B2698209.png)
